molecular formula C16H21FN2O5 B1403220 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1232234-74-0

4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1403220
M. Wt: 340.35 g/mol
InChI Key: VEJCJXGMBORZGM-UHFFFAOYSA-N
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Patent
US09079888B2

Procedure details

tert-Butyl 4-(3-fluoro-4-nitro phenoxy)piperidine-1-carboxylate (9.22 g, 0.027 moles) was hydrogenated over 10% Pd/C (9.22 g) in methanol (92.2 mL) by bubbling hydrogen gas for 5 hours at ambient temperature. The mixture was filtered through a pad of celite, and the filtrate was concentrated under vacuum to obtain the title compound 7.54 g (Yield: 90%). The product was used as such in the next step without further purification.
Quantity
9.22 g
Type
reactant
Reaction Step One
Quantity
92.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.22 g
Type
catalyst
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][C:21]=1[N+:22]([O-])=O)[O:5][CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1>CO.[Pd]>[NH2:22][C:21]1[CH:20]=[CH:19][C:4]([O:5][CH:6]2[CH2:7][CH2:8][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:16])[CH3:17])=[O:13])[CH2:10][CH2:11]2)=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
9.22 g
Type
reactant
Smiles
FC=1C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
92.2 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
9.22 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling hydrogen gas for 5 hours at ambient temperature
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.54 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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